![molecular formula C11H13N3O B7544381 N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MEM is a heterocyclic organic compound that contains a nitrogen atom and a five-membered ring structure. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of MEM is not fully understood. However, it is believed that the compound interacts with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound has been shown to bind to DNA, RNA, and proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects:
MEM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MEM has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has been shown to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MEM has several advantages and limitations when used in lab experiments. The compound is easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in different experiments. However, MEM has limited solubility in water, which can limit its use in aqueous solutions. The compound is also sensitive to light, which can cause degradation over time.
Zukünftige Richtungen
There are several future directions for research on MEM. One area of research is the development of new antibiotics based on MEM's antibacterial properties. Another area of research is the development of new anti-inflammatory drugs based on MEM's anti-inflammatory properties. The compound's potential as a photosensitizer in photodynamic therapy for cancer treatment is another area of research. Additionally, the use of MEM as a fluorescent probe for detecting the presence of various molecules is an area of research that has the potential to lead to new diagnostic tools.
Synthesemethoden
The synthesis of MEM has been achieved using various methods, including the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with different reagents. One of the most common methods is the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and formaldehyde. The reaction yields MEM as a brownish-yellow solid. Other methods include the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and paraformaldehyde or the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with methyl iodide.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively used in scientific research due to its unique properties. The compound has been used as a fluorescent probe for detecting the presence of various molecules, including proteins, nucleic acids, and lipids. MEM has also been used as a photosensitizer in photodynamic therapy for cancer treatment. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-12-11(15-13-9)8-14(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSDGXZJSRBJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
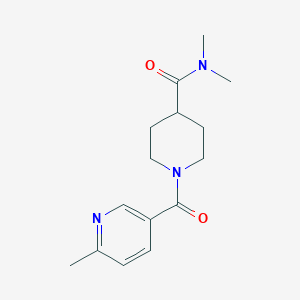
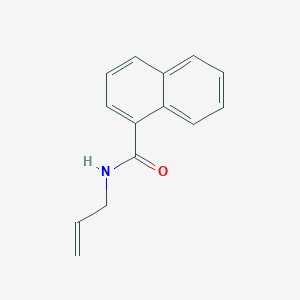

![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
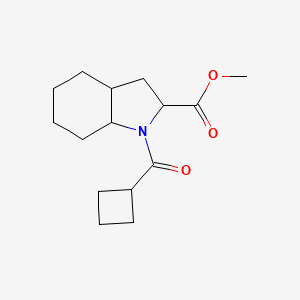
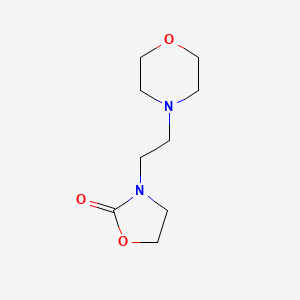
![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
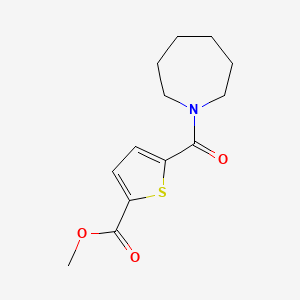
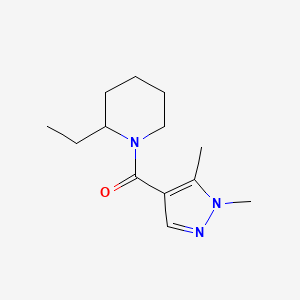
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)